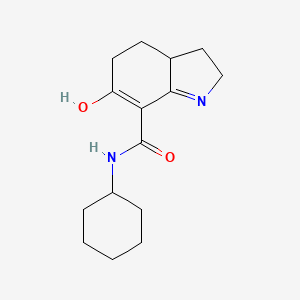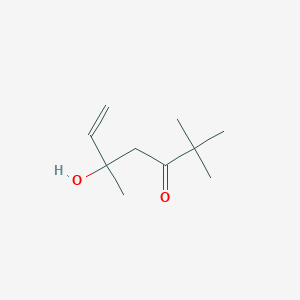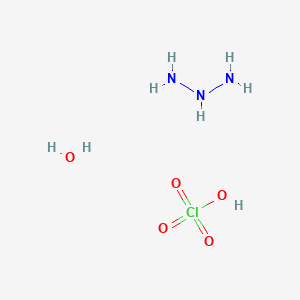![molecular formula C15H23N3S B14599220 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine CAS No. 61226-64-0](/img/structure/B14599220.png)
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a methyl group at the 5-position and an octylsulfanyl group at the 7-position. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides back to sulfides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyrazolo[1,5-A]pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer and antimicrobial activities. It has shown potential as an inhibitor of various enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its ability to chelate metal ions makes it a potential candidate for use in metal ion sensing and removal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-7-(octylsulfanyl)pyrazolo[3,4-d]pyrimidine
- 5-Methyl-7-(octylsulfanyl)pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine stands out due to its specific substitution pattern and the presence of the octylsulfanyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific electronic and photophysical characteristics .
Propriétés
Numéro CAS |
61226-64-0 |
|---|---|
Formule moléculaire |
C15H23N3S |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
5-methyl-7-octylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H23N3S/c1-3-4-5-6-7-8-11-19-15-12-13(2)17-14-9-10-16-18(14)15/h9-10,12H,3-8,11H2,1-2H3 |
Clé InChI |
LRVMKRVIWADMDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=CC(=NC2=CC=NN21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14599146.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![Oxirane, [(3,5-dimethylphenoxy)methyl]-, (R)-](/img/structure/B14599174.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)


![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)




![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
